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molecular formula C7H10O4 B1338181 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid CAS No. 3697-66-3

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid

Cat. No. B1338181
M. Wt: 158.15 g/mol
InChI Key: QQUZUWSSLUHHBP-UHFFFAOYSA-N
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Patent
US07157448B2

Procedure details

Diethyl 1,1-cyclopropane dicarboxylate (20 g) was hydrolyzed in 1N NaOH (107 ml) and ethanol (220 ml) for 16 hours, and the ethanol was removed by distillation under reduced pressure. The remaining starting material was removed by using ethyl acetate and the aqueous layer was acidified by 1N HCl. The reaction mixture was extracted with ethyl acetate and distilled under reduced pressure. The residue was purified by silica gel column to give the title compound in a yield of 94%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Name
Quantity
107 mL
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]1([C:9]([O:11]CC)=[O:10])([C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:3][CH2:2]1.C(O)C>[OH-].[Na+]>[CH2:7]([O:6][C:4]([C:1]1([C:9]([OH:11])=[O:10])[CH2:2][CH2:3]1)=[O:5])[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(CC1)(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
220 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
107 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
was removed
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1(CC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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